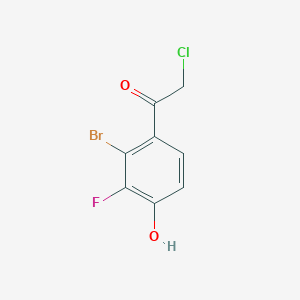
2'-Bromo-3'-fluoro-4'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is a chemical compound with significant interest in various scientific fields. It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 2-bromo-3-fluoro-4-hydroxybenzaldehyde with thionyl chloride under controlled conditions to introduce the chloride group .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is generally produced in research laboratories for experimental purposes. The synthesis involves standard organic chemistry techniques and requires careful handling due to the reactive nature of the intermediates and final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed:
Substitution: Formation of various substituted phenacyl derivatives.
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is utilized in several research areas:
Biology: It is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like bromine and fluorine enhances its electrophilic character, making it a suitable candidate for various substitution reactions. The hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Similar in structure but lacks the fluorine and hydroxyl groups.
2-Bromo-4’-hydroxyacetophenone: Lacks the fluorine group.
3-Fluoro-4’-hydroxyacetophenone: Lacks the bromine group.
Uniqueness: 2’-Bromo-3’-fluoro-4’-hydroxyphenacyl chloride is unique due to the combination of bromine, fluorine, and hydroxyl groups, which impart distinct reactivity and properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(2-bromo-3-fluoro-4-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-7-4(6(13)3-10)1-2-5(12)8(7)11/h1-2,12H,3H2 |
Clé InChI |
XBKQJWRNELMTDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)CCl)Br)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Benzyl-5-bromo-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13717831.png)

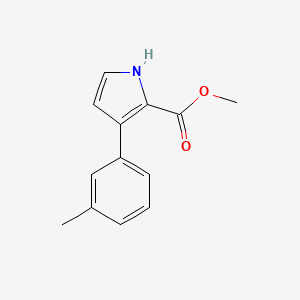
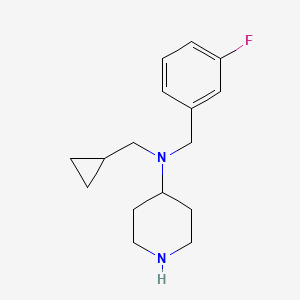
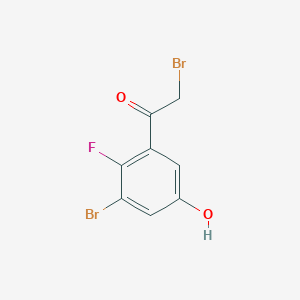
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13717883.png)
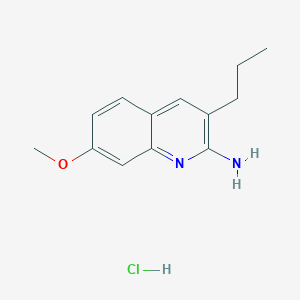


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
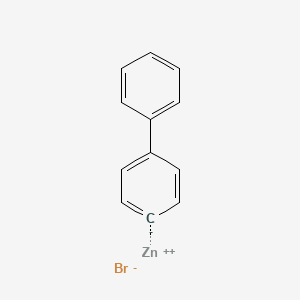
![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
